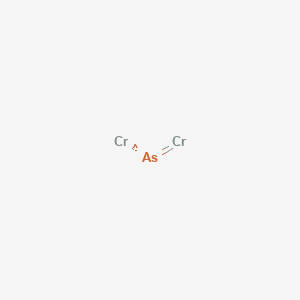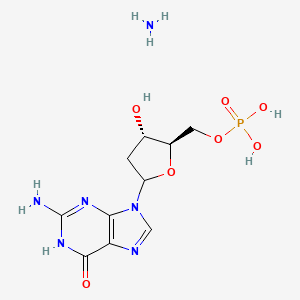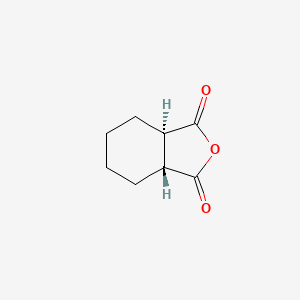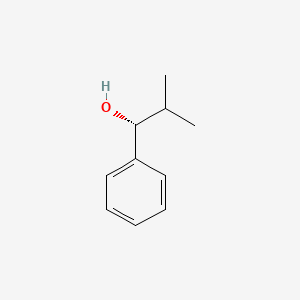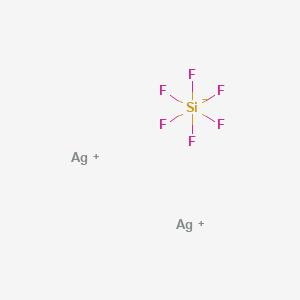
Perimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomyces coelicolor var. aminophilus. This compound exhibits significant antifungal properties and is part of the heptaene macrolide antibiotics group .
Métodos De Preparación
Perimycin is primarily produced through microbiological synthesis using Streptomyces coelicolor var. aminophilus. The compound is naturally produced as a mixture of three types: A, B, and C, with type A being the major component . The synthetic route involves the fermentation of the bacterium under controlled conditions, followed by extraction and purification processes .
Análisis De Reacciones Químicas
Perimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Perimycin has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of polyene antibiotics. In biology, it serves as a tool to investigate the mechanisms of antifungal activity. In medicine, this compound’s antifungal properties are explored for potential therapeutic applications, although its high toxicity limits its clinical use. In industry, this compound is used as an eco-friendly fungicide in agriculture .
Mecanismo De Acción
Perimycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane’s integrity, leading to the leakage of essential cellular components and ultimately causing cell death. The molecular targets involved in this process include ergosterol and other sterols present in the fungal cell membrane .
Comparación Con Compuestos Similares
Perimycin is compared with other heptaene macrolide antibiotics such as amphotericin B, candicidin, levorin, and mycoheptin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features and the presence of a perosamine sugar moiety. its high toxicity and poor bioavailability limit its clinical applications compared to amphotericin B .
Propiedades
Número CAS |
11016-07-2 |
|---|---|
Fórmula molecular |
C59H86N2O17 |
Peso molecular |
1095.3 g/mol |
Nombre IUPAC |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
Clave InChI |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
SMILES canónico |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



